Cas no 2171769-70-1 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid
- EN300-1519970
- 2171769-70-1
-
- Inchi: 1S/C28H34N2O5/c1-3-19(14-15-25(31)30-16-8-9-18(2)26(30)27(32)33)29-28(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24,26H,3,8-9,14-17H2,1-2H3,(H,29,34)(H,32,33)
- InChI Key: JCBWEFKHTPOACW-UHFFFAOYSA-N
- SMILES: OC(C1C(C)CCCN1C(CCC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 95.9Ų
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1519970-0.25g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1519970-0.1g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1519970-5.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1519970-10.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1519970-0.05g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1519970-1.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1519970-0.5g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1519970-1000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1519970-2500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1519970-50mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-2-carboxylic acid |
2171769-70-1 | 50mg |
$2829.0 | 2023-09-26 |
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid Related Literature
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid
Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic Acid (CAS No. 2171769-70-1)
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid, identified by its CAS number 2171769-70-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety and a piperidine ring. The presence of these features not only contributes to its unique chemical properties but also suggests potential interactions with biological targets, such as enzymes and receptors. These interactions are crucial for the development of novel drugs that can modulate physiological processes effectively.
In recent years, there has been a growing interest in the development of small molecule inhibitors that can target specific disease-related pathways. The compound 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid has been explored in several preclinical studies for its potential role in treating various conditions. Its ability to interact with biological targets at the molecular level makes it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The fluoren-9-ylmethoxycarbonyl group, in particular, is a well-documented pharmacophore that has been successfully incorporated into numerous drug candidates. This moiety is known for its ability to enhance the binding affinity and selectivity of small molecules towards their target proteins. Additionally, the piperidine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
The synthesis of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular architecture. These synthetic strategies not only highlight the expertise required in medicinal chemistry but also underscore the importance of innovation in drug discovery.
Recent studies have demonstrated the potential of this compound as an inhibitor of key enzymes involved in cancer progression. For instance, preliminary data suggest that it may interfere with the activity of kinases, which are often overexpressed in tumor cells. By targeting these enzymes, the compound could disrupt signaling pathways that promote cell proliferation and survival. This mechanism of action aligns with current trends in oncology research, where small molecule inhibitors are being developed to selectively block cancer-related pathways.
Beyond its applications in oncology, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid has also shown promise in other therapeutic areas. Research indicates that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as it allows for targeted delivery to affected brain regions.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that it exhibits favorable metabolic stability and moderate oral bioavailability, suggesting its potential for clinical translation. However, further investigations are needed to optimize its pharmacokinetic properties and minimize any potential side effects. This includes evaluating its interaction with cytochrome P450 enzymes and other metabolic pathways that could influence its efficacy and safety.
In conclusion, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid represents a significant advancement in pharmaceutical research. Its unique molecular structure and promising biological activities make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of next-generation drugs that address unmet medical needs.
2171769-70-1 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-2-carboxylic acid) Related Products
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)



